Dec-RVRK-CMK

Overview

Description

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, commonly referred to as Dec-RVRK-CMK, is a peptide-based chloromethylketone inhibitor. It is known for its ability to target and inactivate the secreted soluble kexin (Kex2), a calcium-dependent transmembrane protease belonging to the mammalian protease family of the serine protease subtilisin family .

Mechanism of Action

Target of Action

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (Dec-RVKR-cmk) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein of flaviviruses to the M protein, which is a key step in turning the inert virus into an infectious particle .

Mode of Action

Dec-RVKR-cmk is a small, synthetic, irreversible, cell-permeable competitive inhibitor of Furin . It interacts with Furin and inhibits the cleavage of the prM protein to the M protein . This inhibition results in a significant increase in the prM/E index of flaviviruses, indicating that Dec-RVKR-cmk effectively inhibits prM cleavage .

Biochemical Pathways

The primary biochemical pathway affected by Dec-RVKR-cmk is the processing of the prM protein to the M protein in flaviviruses . By inhibiting Furin, Dec-RVKR-cmk disrupts this pathway, reducing the infectivity of the virus .

Pharmacokinetics

As a small, synthetic, and cell-permeable compound, it is likely to have good bioavailability .

Result of Action

Dec-RVKR-cmk exhibits strong antiviral activity against flaviviruses, including Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . It reduces virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .

Action Environment

Given its antiviral activity in both mammalian and mosquito cells, it can be inferred that it is effective in diverse cellular environments .

Biochemical Analysis

Biochemical Properties

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone acts as a potent inhibitor of the cleavage and fusion activity of viral glycoproteins, as well as virus replication . It binds to the catalytic site of furin, a host proprotein convertase . This interaction inhibits the processing of flavivirus prM protein to M protein, turning the inert virus to an infectious particle .

Cellular Effects

In cellular studies, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has been shown to significantly increase the prM/E index of ZIKV or JEV in treated Vero cells compared to control cells, indicating it inhibits prM cleavage . It has also been shown to reduce virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .

Molecular Mechanism

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its inhibitory action on the virus release and next round infectivity but not on viral RNA replication . It specifically inhibits furin, a host proprotein convertase, which is key in processing flavivirus prM protein to M protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is synthesized through peptide synthesis techniquesThe reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethylketone moiety can participate in nucleophilic substitution reactions.

Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the peptide bonds.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis Products: Hydrolysis of the peptide bonds results in the formation of individual amino acids.

Scientific Research Applications

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

Biology: Employed in the study of protease activity and protein processing.

Medicine: Investigated for its potential therapeutic applications in inhibiting viral infections and cancer progression.

Industry: Utilized in the development of enzyme inhibitors for various industrial processes

Comparison with Similar Compounds

Similar Compounds

Decanoyl-RVKR-CMK: Another peptide-based chloromethylketone inhibitor with similar inhibitory activity against kexin protease.

Decanoyl-RVKR-CMK TFA: A trifluoroacetic acid salt form of Decanoyl-RVKR-CMK with enhanced solubility

Uniqueness

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is unique due to its specific sequence of amino acids and the presence of the decanoyl group and chloromethylketone moiety. This unique structure allows it to selectively inhibit kexin protease with high affinity and specificity .

Biological Activity

Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a synthetic, irreversible inhibitor that targets proprotein convertases, particularly furin. This compound has garnered attention for its biological activity in various research contexts, including its role in inhibiting proteolytic processing of proteins critical for cellular functions and viral pathogenesis. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in both basic and applied research.

This compound functions as a competitive inhibitor of furin and other subtilisin-like proprotein convertases. By irreversibly binding to the active site of these enzymes, it prevents the cleavage of precursor proteins into their active forms. This inhibition can significantly affect various biological processes, including hormone maturation and viral entry into host cells.

Biological Activity Overview

-

Hormonal Regulation :

- In studies involving murine granulosa cells, this compound inhibited the maturation of inhibin α- and β-subunits, which are essential for reproductive hormone regulation. The inhibition was linked to the downregulation of proconvertase activity necessary for processing these hormones during folliculogenesis .

-

Antiviral Properties :

- The compound has shown promising antiviral activity by targeting the proteolytic processing of viral glycoproteins. For instance, in the context of arenavirus infections, this compound inhibited the processing of glycoprotein precursors necessary for viral entry and propagation . This suggests potential applications in developing antiviral therapies.

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Inhibition of Inhibin Maturation

In a controlled experiment, murine granulosa cells were treated with this compound to assess its impact on inhibin maturation. The results indicated a significant reduction in the levels of mature inhibin subunits compared to untreated controls, highlighting the role of proconvertases in hormonal regulation during ovarian development .

Case Study: Antiviral Efficacy

In research focusing on lymphocytic choriomeningitis virus (LCMV), this compound was shown to block viral spread effectively by inhibiting glycoprotein processing. When combined with ribavirin, an additive effect was observed, suggesting a synergistic potential for treating arenavirus infections .

Properties

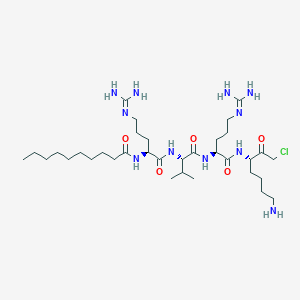

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSMIRQBNBYGT-VZTVMPNDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.